
2(3H)-Thiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-2(3H)-one is a heterocyclic compound featuring a five-membered ring structure with sulfur and oxygen atoms. This compound is notable for its aromatic properties and is widely used in various fields of chemistry and industry due to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophen-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptoacetone under acidic conditions. Another method includes the oxidation of thiophene-2-thiol using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In industrial settings, thiophen-2(3H)-one is typically produced through the catalytic oxidation of thiophene derivatives. This process often employs metal catalysts such as palladium or platinum to facilitate the reaction under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Thiophen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophene-2-thiol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene-2-sulfoxide, thiophene-2-sulfone.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
Thiophen-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and organic semiconductors.
Mécanisme D'action
Thiophen-2(3H)-one can be compared with other similar compounds such as thiophene, benzothiophene, and dithieno[3,2-b:2′,3′-d]thiophene. While all these compounds share a thiophene ring structure, thiophen-2(3H)-one is unique due to the presence of a carbonyl group at the second position, which significantly influences its reactivity and applications.
Comparaison Avec Des Composés Similaires
Thiophene: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Benzothiophene: Contains a fused benzene ring, altering its electronic properties and applications.
Dithieno[3,2-b2′,3′-d]thiophene: Features two fused thiophene rings, enhancing its use in organic electronics.
Thiophen-2(3H)-one stands out due to its unique structure and versatile applications across various scientific fields.
Propriétés
Numéro CAS |
20893-64-5 |
|---|---|
Formule moléculaire |
C4H4OS |
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
3H-thiophen-2-one |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |
Clé InChI |
NKAMYGXYCWMPTC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
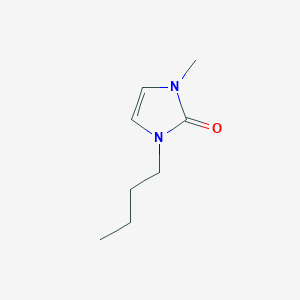
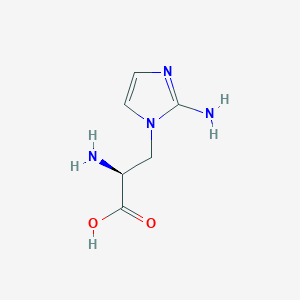
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)

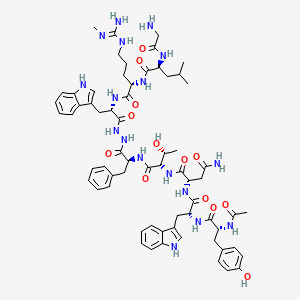
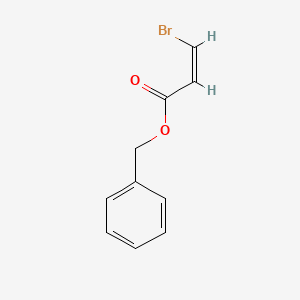
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
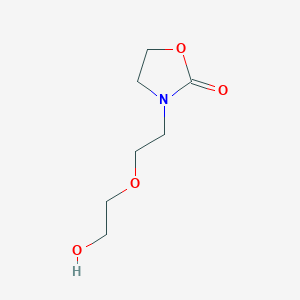

![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)
